ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely found in nature and have diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, which is substituted with a propyl group at the 3-position, a methyl group at the 4-position, and an ethoxyacetate group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . It also interacts with cellular pathways involved in inflammation and cancer, thereby exerting anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 7-hydroxy-4-methylcoumarin
Uniqueness
Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 3-position and the ethoxyacetate group at the 7-position differentiates it from other coumarin derivatives and contributes to its unique reactivity and biological activities .
Properties
Molecular Formula |
C17H20O5 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C17H20O5/c1-4-6-14-11(3)13-8-7-12(9-15(13)22-17(14)19)21-10-16(18)20-5-2/h7-9H,4-6,10H2,1-3H3 |
InChI Key |
HQRZZLIDZQUXHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C |
Origin of Product |
United States |
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